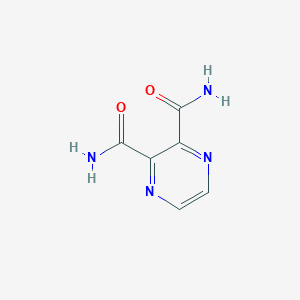

Pyrazine-2,3-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrazine-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYZOQDDVSLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210656 | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6164-78-9 | |

| Record name | 2,3-Pyrazinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINE-2,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1IC3QEXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Pyrazine-2,3-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of Pyrazine-2,3-dicarboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical characteristics, and spectroscopic profile, supported by experimental protocols and data presented for clarity and reproducibility.

Chemical Identity and Structure

This compound is a derivative of pyrazine, an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The dicarboxamide functional groups at the 2 and 3 positions are key to its chemical reactivity and potential for forming coordination complexes and hydrogen-bonded networks.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2,3-Pyrazinedicarboxamide, 2,3-Dicarboxamidopyrazine[1] |

| CAS Number | 6164-78-9[1] |

| Molecular Formula | C₆H₆N₄O₂[1] |

| Molecular Weight | 166.14 g/mol [1] |

| InChI | InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12)[1] |

| SMILES | C1=CN=C(C(=N1)C(=O)N)C(=O)N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for the dicarboxamide are not extensively reported, properties can be inferred from its structure and data on related compounds.

Table 2: Physicochemical Data of this compound and its Precursor

| Property | This compound | Pyrazine-2,3-dicarboxylic Acid |

| Melting Point | Not available | 188 °C (decomposes)[2] |

| Solubility | Soluble in water, ethanol, and DMSO (qualitative) | Water: Slightly soluble (~432.9 g/L estimated at 25°C)[3][4], DMSO: 100 mg/mL[3], Methanol, Acetone, Ethyl Acetate: Soluble[3], Ethanol, Diethyl Ether, Chloroform, Benzene, Petroleum Ether: Slightly Soluble[3] |

| pKa | Not available | pKa1 = 2.23, pKa2 = 4.64[2] |

The presence of two amide groups suggests that this compound is a polar molecule with the capacity for extensive hydrogen bonding, contributing to its solubility in polar solvents. The pKa of the amide protons is expected to be significantly higher than that of the carboxylic acid precursor.

Synthesis and Purification

This compound is typically synthesized from its corresponding dicarboxylic acid precursor, Pyrazine-2,3-dicarboxylic acid. The general synthetic strategy involves the amidation of the carboxylic acid groups.

Synthesis of Pyrazine-2,3-dicarboxylic Acid

The precursor, Pyrazine-2,3-dicarboxylic acid, is commonly prepared by the oxidation of quinoxaline.[5] This method leverages the higher stability of the pyrazine ring compared to the benzene ring in the quinoxaline structure.

Synthesis of this compound

A common method for the synthesis of amides from carboxylic acids involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an anhydride, followed by reaction with ammonia.

Experimental Protocols

Protocol for Synthesis of Pyrazine-2,3-dicarboxylic Acid

This protocol is adapted from established literature procedures for the oxidation of quinoxaline.[5]

Materials:

-

Quinoxaline

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Acetone

-

Decolorizing carbon

Procedure:

-

Dissolve quinoxaline in hot water (approx. 90°C) in a three-necked flask equipped with a mechanical stirrer and reflux condenser.

-

With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

-

Wash the manganese dioxide cake with hot water and combine the filtrates.

-

Concentrate the filtrate by evaporation.

-

Cool the concentrated solution and acidify with concentrated hydrochloric acid until precipitation of Pyrazine-2,3-dicarboxylic acid is complete.

-

Collect the crude product by filtration and wash with cold water.

-

For purification, recrystallize the crude product from boiling water with the addition of decolorizing carbon. Alternatively, extract the product from the inorganic salt mixture with hot acetone.[5]

Protocol for Synthesis of this compound (Proposed)

This proposed protocol is based on general amidation procedures for aromatic dicarboxylic acids.

Materials:

-

Pyrazine-2,3-dicarboxylic acid

-

Thionyl chloride (SOCl₂) or Acetic Anhydride (Ac₂O)

-

Anhydrous solvent (e.g., THF or Dichloromethane)

-

Ammonia (gas or concentrated aqueous solution)

Procedure:

-

Activation of the dicarboxylic acid:

-

Method A (Acid Chloride): Suspend Pyrazine-2,3-dicarboxylic acid in an anhydrous solvent and add an excess of thionyl chloride. Reflux the mixture until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude Pyrazine-2,3-dicarbonyl dichloride.

-

Method B (Anhydride): Reflux Pyrazine-2,3-dicarboxylic acid with acetic anhydride. Cool the reaction mixture to induce crystallization of Pyrazine-2,3-dicarboxylic anhydride.

-

-

Ammonolysis:

-

Dissolve the crude activated intermediate in an anhydrous solvent and cool in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

-

Isolation and Purification:

-

Filter the reaction mixture to collect the crude this compound.

-

Wash the solid with water and a suitable organic solvent to remove impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture).

-

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | A single sharp singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two equivalent protons on the pyrazine ring. Broad signals for the amide protons (NH₂) may also be observed. |

| ¹³C NMR | Signals for the carbonyl carbons (C=O) are expected in the range of δ 160-170 ppm. Two distinct signals for the pyrazine ring carbons are also expected, one for the carbons bearing the carboxamide groups and another for the carbons bearing the hydrogen atoms. |

| FTIR (cm⁻¹) | - N-H stretching of the amide groups (two bands) in the region of 3400-3100 cm⁻¹.- C=O stretching (Amide I band) around 1680-1640 cm⁻¹.- N-H bending (Amide II band) around 1640-1550 cm⁻¹.- C-N stretching around 1400 cm⁻¹.- Aromatic C-H and C=N stretching vibrations characteristic of the pyrazine ring. |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 166. |

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its close structural analog, Pyrazinamide (Pyrazine-2-carboxamide), is a first-line antituberculosis drug.[6] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase in Mycobacterium tuberculosis.[6] Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I in the bacterium.[6]

It is plausible that this compound could be a substrate for amidase enzymes, potentially being metabolized to Pyrazine-2-carboxamide-3-carboxylic acid and subsequently to pyrazinoic acid. However, one study indicated that Pyrazine-2,3-dicarboxylic acid did not have a significant effect on aminocarboxy-muconate-semialdehyde decarboxylase activity, unlike pyrazinamide and pyrazinoic acid.[7][8] Other substituted pyrazine carboxamides have been investigated as potential inhibitors of various enzymes, including FGFR and HPK1, and have shown antimicrobial and antifungal activities.[6][9][10]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. This guide has provided a detailed overview of its fundamental properties, including its synthesis, physicochemical characteristics, and spectroscopic data. The experimental protocols and structured data tables are intended to support further research and development in the fields of medicinal chemistry and materials science. While its biological activity is not yet fully elucidated, its structural similarity to the antitubercular drug Pyrazinamide suggests that it and its derivatives are promising candidates for future drug discovery efforts.

References

- 1. This compound | C6H6N4O2 | CID 73173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrazine-2,3-Dicarboxylic Acid: Properties, Uses, Safety, Supplier & Price in China [chemheterocycles.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-pyrazine dicarboxylic acid, 89-01-0 [thegoodscentscompany.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. tandfonline.com [tandfonline.com]

- 8. The effect of pyrazines on the metabolism of tryptophan and nicotinamide adenine dinucleotide in the rat. Evidence of the formation of a potent inhibitor of aminocarboxy-muconate-semialdehyde decarboxylase from pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

"Pyrazine-2,3-dicarboxamide CAS number and IUPAC name"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrazine-2,3-dicarboxamide, including its chemical identity, physicochemical properties, detailed synthesis protocols, and logical workflows for its characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6164-78-9[1] |

| Molecular Formula | C₆H₆N₄O₂[1] |

| Molecular Weight | 166.14 g/mol [1] |

| Canonical SMILES | C1=CN=C(C(=N1)C(=O)N)C(=O)N[1] |

| InChI Key | TZMYZOQDDVSLJU-UHFFFAOYSA-N[1] |

Quantitative Data

Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| XLogP3 | -2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 166.04907545 Da | PubChem[1] |

| Monoisotopic Mass | 166.04907545 Da | PubChem[1] |

| Topological Polar Surface Area | 112 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Physicochemical Properties of Pyrazine-2,3-dicarboxylic Acid (Precursor)

Experimental data for the key precursor, Pyrazine-2,3-dicarboxylic acid, is more readily available and is provided below for context in synthesis and handling.

| Property | Value | Source |

| CAS Number | 89-01-0 | |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [2] |

| Melting Point | 193 °C (decomposes) | [3] |

| Boiling Point (estimated) | 449.00 to 450.00 °C @ 760.00 mm Hg | [3] |

| Solubility in Water (estimated) | 4.329e+005 mg/L @ 25 °C | [3] |

| Solubility | Soluble in alcohol.[3] Well soluble in water, methanol, acetone, and ethyl acetate; slightly soluble in ethanol, ether, chloroform, benzene, and petroleum ether.[4] | |

| Acidity (pKa) | pKa1 = 2.23, pKa2 = 4.64 |

Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

A common and well-documented method for synthesizing the precursor, Pyrazine-2,3-dicarboxylic acid, is through the oxidation of quinoxaline.

Materials:

-

Quinoxaline

-

Potassium permanganate (KMnO₄)

-

Water

-

36% Hydrochloric acid (HCl)

-

Acetone

-

5-L round-bottomed flask with a wide neck

-

Mechanical stirrer

-

Steam bath

-

Large Büchner funnel

Procedure:

-

In a 5-L round-bottomed flask, dissolve 880 g (5.57 moles) of potassium permanganate in 4 L of hot water (90–100°C).

-

To this solution, add 130 g (1.0 mole) of quinoxaline.

-

Heat the mixture on a steam bath with vigorous stirring for 4 hours.

-

After the heating period, filter the hot mixture by suction through a large Büchner funnel to remove the manganese dioxide precipitate.

-

Wash the manganese dioxide cake with 1 L of fresh, hot water and add the washings to the filtrate. Repeat this washing step.

-

Evaporate the total filtrate under reduced pressure on a steam bath to a volume of approximately 3 L.

-

Cautiously add 550 ml (6.6 moles) of 36% hydrochloric acid to the solution while stirring or swirling.

-

Continue the evaporation under reduced pressure until a moist cake of solid potassium chloride and Pyrazine-2,3-dicarboxylic acid remains.

-

Transfer the moist solid to a Büchner funnel and press it as dry as possible.

-

Extract the crude product from the potassium chloride by boiling it with 1.5 L of acetone. Filter the hot acetone solution.

-

Cool the acetone filtrate to 0–5°C to crystallize the Pyrazine-2,3-dicarboxylic acid.

-

Collect the crystals by filtration, wash with a small amount of cold acetone, and dry at 100°C. The yield is typically 126–130 g (75–77%).[5][6]

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the readily available literature, a standard two-step procedure can be proposed based on the chemistry of its precursor, Pyrazine-2,3-dicarboxylic acid, and general organic synthesis principles. This involves the conversion of the dicarboxylic acid to a more reactive derivative, such as a diacyl chloride, followed by amidation.

Step 1: Synthesis of Pyrazine-2,3-dicarbonyl dichloride

Materials:

-

Pyrazine-2,3-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene or another suitable inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

Procedure:

-

Suspend Pyrazine-2,3-dicarboxylic acid in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of DMF.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases and the solid has completely dissolved.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude Pyrazine-2,3-dicarbonyl dichloride can be used in the next step, with or without further purification.

Step 2: Amidation of Pyrazine-2,3-dicarbonyl dichloride

Materials:

-

Pyrazine-2,3-dicarbonyl dichloride

-

Concentrated aqueous ammonia (NH₄OH) or anhydrous ammonia (NH₃) gas

-

An appropriate solvent (e.g., dioxane, THF, or a biphasic system)

-

Ice bath

Procedure:

-

Dissolve the crude Pyrazine-2,3-dicarbonyl dichloride in a suitable anhydrous solvent and cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.

-

A precipitate of this compound should form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Collect the solid product by filtration.

-

Wash the product with cold water to remove any ammonium chloride, and then with a small amount of a cold organic solvent (e.g., ethanol or ether).

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound from Quinoxaline.

General Experimental Workflow for Characterization

Caption: General workflow for the characterization of this compound.

Biological Context

While specific signaling pathways involving this compound are not well-documented in current literature, the pyrazine moiety is a common scaffold in biologically active compounds. Pyrazine derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial and antitumor effects. The dicarboxamide functional groups can participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

Safety Information

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

-

Precautionary Measures:

It is imperative to consult a full Safety Data Sheet and perform a thorough risk assessment before handling this chemical.

References

- 1. This compound | C6H6N4O2 | CID 73173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Pyrazinedicarboxylic acid | C6H4N2O4 | CID 66628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-pyrazine dicarboxylic acid, 89-01-0 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID [hetchem.blogspot.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide on the Molecular Structure and Conformation of Pyrazine-2,3-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2,3-dicarboxamide, a core heterocyclic scaffold, is a subject of significant interest in medicinal chemistry and materials science. Its structural rigidity, coupled with the hydrogen bonding capabilities of the carboxamide groups, dictates its molecular conformation and, consequently, its interaction with biological targets and its assembly in the solid state. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon crystallographic data from closely related derivatives and theoretical modeling approaches. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential biological significance.

Molecular Structure and Conformation

Conformational Analysis of the this compound Core

The conformation of this compound is primarily defined by the relative orientation of the two carboxamide groups with respect to the pyrazine ring. These orientations are dictated by the torsion angles around the C(pyrazine)-C(carbonyl) bonds.

Studies on N-substituted this compound derivatives reveal that the carboxamide groups can adopt either a cis or trans conformation relative to each other. For instance, in the dihydrate of N²,N³-bis(pyridin-4-ylmethyl)this compound, the molecule adopts a U-shaped structure with the carboxamide groups being cis to one another, exhibiting a dihedral angle of 81.6(5)°.[1][2] Conversely, in its silver(I) nitrate complex, the carboxamide groups are in a trans conformation, with a dihedral angle of 65.8(4)°.[1][2] Another derivative, N²,N³-bis-(quinolin-8-yl)this compound, displays a twisted conformation where the quinoline groups are significantly inclined with respect to the central pyrazine ring.

These findings suggest that the conformation of the this compound core is flexible and highly influenced by intermolecular interactions, such as hydrogen bonding and metal coordination, as well as steric hindrance from substituents.

Tabulated Crystallographic Data of Representative Derivatives

To facilitate a comparative analysis, the following table summarizes key structural parameters from published crystal structures of N-substituted this compound and related pyrazine-2,5-dicarboxamide derivatives.

| Compound | Carboxamide Conformation | Dihedral Angle between Carboxamide Groups | Dihedral Angle (Pyrazine/Substituent) | Reference |

| N²,N³-bis(pyridin-4-ylmethyl)this compound dihydrate | cis | 81.6(5)° | 58.5(4)° (between pyridine rings) | [1][2] |

| Silver(I) complex of N²,N³-bis(pyridin-4-ylmethyl)this compound | trans | 65.8(4)° | 6.6(3)° (between pyridine rings) | [1][2] |

| N²,N³-bis-(quinolin-8-yl)this compound | Twisted | - | 9.00(6)° and 78.67(5)° (quinoline to pyrazine) | |

| N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | Extended (trans) | - | 89.17(7)° | [3] |

| 3,6-dimethyl-N²,N⁵-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide | Extended (trans) | - | 75.83(8)° | [3] |

| N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide | Extended (trans) | - | 82.71(6)° | [3] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the amidation of pyrazine-2,3-dicarboxylic acid or its anhydride. The precursor, pyrazine-2,3-dicarboxylic acid, can be synthesized via the oxidation of quinoxaline.

Step 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

-

Materials: Quinoxaline, Potassium permanganate (KMnO₄), Water, Concentrated Hydrochloric acid (HCl), Decolorizing carbon.

-

Procedure:

-

Dissolve quinoxaline in hot water (approx. 90°C) in a three-necked flask equipped with a mechanical stirrer and reflux condenser.

-

With vigorous stirring, add a saturated aqueous solution of potassium permanganate in a thin stream, maintaining a gentle boil.

-

After the addition is complete, cool the mixture and filter to remove the manganese dioxide cake.

-

Wash the manganese dioxide cake with hot water and combine the filtrates.

-

Concentrate the combined filtrates by evaporation.

-

Cool the concentrated solution and acidify with concentrated HCl to precipitate the crude pyrazine-2,3-dicarboxylic acid.

-

Collect the crude acid by filtration, wash with cold water, and dry.

-

Recrystallize the crude acid from boiling water with decolorizing carbon to obtain the purified product.

-

Step 2: Synthesis of this compound

-

Method A: From Pyrazine-2,3-dicarboxylic Anhydride

-

Materials: Pyrazine-2,3-dicarboxylic anhydride, Ammonia solution (aqueous or in a suitable organic solvent).

-

Procedure:

-

Suspend pyrazine-2,3-dicarboxylic anhydride in a suitable solvent (e.g., dioxane, THF).

-

Add an excess of concentrated ammonia solution dropwise with stirring at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

The product, this compound, may precipitate out of the solution and can be collected by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum.

-

-

-

Method B: From Pyrazine-2,3-dicarboxylic Acid

-

Materials: Pyrazine-2,3-dicarboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Ammonia solution.

-

Procedure:

-

Convert pyrazine-2,3-dicarboxylic acid to the corresponding diacyl chloride by reacting with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF.

-

Remove the excess chlorinating agent under reduced pressure.

-

Dissolve the crude diacyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in a suitable solvent dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Collect the precipitated product by filtration, wash with water and a suitable organic solvent to remove impurities, and dry.

-

-

Single-Crystal X-ray Diffraction

For obtaining definitive structural data, single-crystal X-ray diffraction is the gold standard.

-

Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol, or a mixture). Vapor diffusion of a non-solvent into a solution of the compound can also be employed.

-

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of pyrazine derivatives exhibits a wide range of pharmacological activities, including antitumor and antimicrobial effects.[4][5][6] The pyrazine ring is a key structural motif in several clinically used drugs. The biological activity of pyrazine-containing compounds is often attributed to their ability to act as hydrogen bond acceptors and their electron-deficient nature, which can facilitate interactions with biological macromolecules.[4][7]

The antitumor activity of some pyrazine derivatives has been linked to their ability to induce apoptosis and inhibit cell proliferation. The exact mechanisms and signaling pathways involved are an active area of research.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the study of this compound.

Caption: Experimental workflow for the synthesis, structural analysis, and biological evaluation of this compound.

Caption: Logical relationship between the molecular structure, conformation, and properties of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Pyrazine-2,3-dicarboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the solubility and stability of Pyrazine-2,3-dicarboxamide is limited in publicly available literature. This guide provides a comprehensive overview based on available information for closely related compounds, namely Pyrazine-2,3-dicarboxylic acid and Pyrazinamide (Pyrazine-2-carboxamide), and outlines detailed experimental protocols for the characterization of the title compound.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring with two carboxamide functional groups at the 2 and 3 positions. As a derivative of pyrazine, a scaffold prevalent in medicinal chemistry and materials science, understanding its fundamental physicochemical properties, such as solubility and stability, is crucial for its potential applications in drug discovery, coordination chemistry, and materials development. This technical guide consolidates the available data and provides robust methodologies for the experimental determination of these key characteristics.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below. It is important to note that these are theoretical values and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₂ | PubChem |

| Molecular Weight | 166.14 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 6164-78-9 | PubChem |

Solubility Profile

Precise, experimentally-derived quantitative solubility data for this compound is not extensively documented. However, the solubility of the closely related precursor, Pyrazine-2,3-dicarboxylic acid, can offer some initial insights into solvent selection.

Qualitative Solubility of Pyrazine-2,3-dicarboxylic acid

The following table summarizes the observed solubility of Pyrazine-2,3-dicarboxylic acid in various common solvents. It is anticipated that this compound, with its two amide groups capable of hydrogen bonding, will exhibit some similar trends, likely favoring polar solvents.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility Description |

| Water | H₂O | 18.02 | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble (100 mg/mL)[2] |

| Methanol | CH₄O | 32.04 | Soluble[3] |

| Acetone | C₃H₆O | 58.08 | Soluble[3] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Soluble[3] |

| Ethanol | C₂H₆O | 46.07 | Slightly Soluble[3] |

| Diethyl Ether | C₄H₁₀O | 74.12 | Slightly Soluble[3] |

| Chloroform | CHCl₃ | 119.38 | Slightly Soluble[3] |

| Benzene | C₆H₆ | 78.11 | Slightly Soluble[3] |

| Petroleum Ether | N/A | N/A | Slightly Soluble[3] |

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, acetone, ethyl acetate, acetonitrile)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 5-10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved.

-

Classify the solubility as:

-

Freely Soluble: Dissolves completely.

-

Sparingly Soluble: A significant portion dissolves, but some solid remains.

-

Slightly Soluble: Only a small amount of solid dissolves.

-

Insoluble: No apparent dissolution.

-

References

The Multifaceted Mechanism of Action of Pyrazine-2,3-dicarboxamide in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2,3-dicarboxamide and its parent compound, pyrazinamide (PZA), a derivative of pyrazine-2-carboxamide, are critical components in the treatment of tuberculosis.[1] PZA is a first-line antituberculous agent that plays a crucial role in shortening the duration of therapy.[1][2] Despite its long-standing clinical use, the precise mechanism of action of PZA has been a subject of extensive research and debate, revealing a complex interplay of prodrug activation, pH-dependent activity, and multiple molecular targets within Mycobacterium tuberculosis.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives, with a focus on PZA. It details the key signaling pathways, summarizes quantitative data, and provides methodologies for the key experiments cited.

Core Mechanism: Prodrug Activation and the Role of Acidic pH

Pyrazinamide is a prodrug, meaning it requires conversion into its active form to exert its antimycobacterial effect.[4] This activation is a critical first step in its mechanism of action.

Activation Pathway

The conversion of PZA to its active metabolite, pyrazinoic acid (POA), is catalyzed by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[1][4] This enzymatic hydrolysis occurs within the cytoplasm of M. tuberculosis.[5] The primary mechanism of clinical resistance to PZA involves mutations in the pncA gene, leading to a loss of PZase activity and the inability to activate the prodrug.[2][6]

The activity of PZA is uniquely dependent on an acidic environment, with an optimal pH range of 5.0 to 6.0.[7] This acidic condition is physiologically relevant as it is found within the phagolysosomes of macrophages, where M. tuberculosis can reside as a facultative intracellular pathogen.[8] At this acidic pH, a portion of the extracellular POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[2] This uncharged form can readily diffuse back into the mycobacterial cell.[2] Inside the neutral pH of the cytoplasm, HPOA dissociates back into POA and a proton.[9] This process leads to the intracellular accumulation of POA anions and the acidification of the cytoplasm, which is believed to contribute to the drug's efficacy.[5][9]

Molecular Targets and Signaling Pathways

The intracellular accumulation of POA disrupts multiple cellular processes in M. tuberculosis. Several molecular targets have been proposed, and the overall mechanism is likely a combination of effects on these different pathways.

Disruption of Membrane Energetics and Transport

One of the primary proposed mechanisms of POA is the disruption of the mycobacterial cell membrane's potential and transport functions.[10] The accumulation of the weak acid POA within the cytoplasm leads to a decrease in intracellular pH and a collapse of the proton motive force across the cell membrane.[9][10] This disruption of membrane energetics interferes with essential transport processes that are dependent on the proton gradient, thereby affecting nutrient uptake and energy production.[10]

Experimental Protocol: Measurement of Mycobacterial Membrane Potential

A common method to assess membrane potential in M. tuberculosis involves the use of the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) in conjunction with flow cytometry.

-

Cell Preparation: M. tuberculosis is cultured to mid-log phase, harvested, and washed with phosphate-buffered saline (PBS).

-

Staining: The bacterial suspension is incubated with DiOC₂(3). This dye emits green fluorescence in all cells, but in cells with a higher membrane potential, the dye accumulates and forms aggregates that fluoresce red.

-

Control: A depolarized control is prepared by treating the cells with a proton ionophore such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the proton gradient.

-

Analysis: The stained cells are analyzed by flow cytometry, and the ratio of red to green fluorescence is used as an indicator of the membrane potential. A decrease in this ratio in POA-treated cells compared to untreated cells indicates a disruption of the membrane potential.[11]

Inhibition of Coenzyme A Biosynthesis via Aspartate Decarboxylase (PanD)

A compelling and more recent hypothesis for the mechanism of action of POA is the inhibition of Coenzyme A (CoA) biosynthesis.[2] POA has been shown to bind to and inhibit the aspartate decarboxylase PanD, an essential enzyme in the biosynthesis of β-alanine, which is a precursor to pantothenate and CoA.[2][12] The inhibition of PanD leads to the depletion of CoA, a critical cofactor in numerous metabolic pathways, including fatty acid and energy metabolism.[2] Resistance to PZA has been associated with mutations in the panD gene.[2]

Experimental Protocol: PanD Enzyme Activity Assay

The activity of PanD can be measured by monitoring the conversion of L-aspartic acid to β-alanine.

-

Enzyme Purification: Recombinant M. tuberculosis PanD is overexpressed and purified.

-

Reaction Mixture: The assay is typically performed in a reaction mixture containing a buffer (e.g., phosphate buffer), purified PanD enzyme, and radiolabeled L-[¹⁴C]aspartic acid as the substrate.

-

Inhibition Assay: To determine the inhibitory effect of POA, various concentrations of POA are included in the reaction mixture.

-

Product Separation and Detection: The reaction is stopped, and the product, [¹⁴C]β-alanine, is separated from the substrate, [¹⁴C]aspartic acid, using thin-layer chromatography (TLC).

-

Quantification: The amount of product formed is quantified by autoradiography and densitometry of the TLC plate.[2]

Inhibition of trans-translation via Ribosomal Protein S1 (RpsA)

Another proposed mechanism involves the inhibition of trans-translation, a ribosomal rescue system that is crucial for mycobacterial survival under stress conditions.[13] POA has been suggested to bind to the ribosomal protein S1 (RpsA) and interfere with its interaction with tmRNA, a key component of the trans-translation machinery.[13] This inhibition would lead to the accumulation of stalled ribosomes and toxic truncated proteins, ultimately contributing to cell death.[13] Mutations in the rpsA gene have been identified in some PZA-resistant clinical isolates.[14] However, the role of RpsA as a primary target of PZA is still debated, with some studies showing no direct binding of POA to RpsA.[15]

Experimental Protocol: in vitrotrans-translation Assay

The effect of POA on trans-translation can be assessed using a cell-free translation system.

-

Template Preparation: A DNA template encoding a reporter protein (e.g., dihydrofolate reductase, DHFR) that lacks a stop codon is used.

-

Reaction Mixture: The in vitro translation reaction contains ribosomes, amino acids (including a radiolabeled one like [³⁵S]-methionine), and other necessary translation factors from M. tuberculosis. The reaction is supplemented with M. tuberculosis tmRNA and SmpB.

-

Inhibition Assay: The reaction is carried out in the presence and absence of various concentrations of POA.

-

Product Analysis: The translation products are separated by SDS-PAGE and visualized by autoradiography. Inhibition of trans-translation is observed as a decrease in the amount of the full-length tagged protein product.[13][16]

The Disputed Role of Fatty Acid Synthase I (FAS-I) Inhibition

An early hypothesis for the mechanism of action of PZA was the inhibition of fatty acid synthase I (FAS-I), which would disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4] However, subsequent studies have shown that POA does not directly inhibit purified mycobacterial FAS-I.[17][18] While some derivatives of PZA, such as 5-chloro-pyrazinamide (5-Cl-PZA), do inhibit FAS-I, this is not considered the primary mechanism of action for PZA itself.[17]

Experimental Protocol: Fatty Acid Synthase I Assay

The activity of FAS-I is measured by monitoring the incorporation of a radiolabeled precursor into fatty acids.

-

Enzyme Preparation: FAS-I can be purified from mycobacterial cell lysates.

-

Reaction Mixture: The assay mixture contains the purified enzyme, acetyl-CoA, NADPH, and radiolabeled [¹⁴C]malonyl-CoA in a suitable buffer.

-

Inhibition Assay: The reaction is performed with and without the addition of POA or other test compounds.

-

Product Extraction and Quantification: The reaction is stopped, and the synthesized fatty acids are extracted with an organic solvent (e.g., petroleum ether). The amount of incorporated radioactivity is then measured using a scintillation counter.[5][19]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the mechanism of action of pyrazinamide and its active form, pyrazinoic acid.

Table 1: In Vitro Susceptibility and Activity of Pyrazinamide (PZA) and Pyrazinoic Acid (POA)

| Parameter | Organism/System | Value | Conditions | Reference(s) |

| PZA MIC | M. tuberculosis | 100 µg/mL | BACTEC MGIT 960 (pH ~5.9) | [20] |

| PZA MIC | M. tuberculosis H37Ra | 200 mg/L | PZA-S1 minimal medium (pH 6.8) | [21] |

| PZA MIC | PZA-resistant M. tuberculosis | >800 mg/L | PZA-S1 minimal medium (pH 6.8) | [21] |

| POA Cutoff (Resistance) | Quantitative MODS-Wayne | 123.25 µM | 7H9 medium | [1][18] |

| POA Cutoff (Resistance) | Quantitative MODS-Wayne | 664.7 µM | Citrate buffer | [1][18] |

Table 2: Kinetic and Binding Parameters for Pyrazinoic Acid (POA) and its Targets

| Parameter | Target | Value | Method | Reference(s) |

| Binding Affinity (KD) | PanD | 6.1 ± 0.88 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| Inhibition Constant (Ki) | PanD (competitive) | 0.78 ± 0.05 mM | Coupled enzyme assay | [12] |

| IC50 | PanD | ~25 µg/mL | PanD enzyme activity assay | [1] |

| Km (L-aspartate) | PanD | 219 µM | Enzyme kinetics | [4] |

| kcat | PanD | 0.65 s⁻¹ | Enzyme kinetics | [4] |

| IC50 (MBX-4132) | trans-translation | 13 ± 1 µM | in vitrotrans-translation assay | [16] |

| Inhibition of FAS-I | Purified FAS-I | No inhibition up to 2.6 mg/mL | Fatty acid synthase assay | [5] |

Conclusion

The mechanism of action of this compound, exemplified by the anti-tuberculosis drug pyrazinamide, is a complex and multifaceted process. It begins with the essential activation of the prodrug to pyrazinoic acid by the mycobacterial enzyme pyrazinamidase, a step that is critically dependent on an acidic environment. The accumulated pyrazinoic acid then appears to exert its bactericidal effect through a combination of mechanisms, with the disruption of membrane energetics and the inhibition of Coenzyme A biosynthesis via the targeting of PanD being the most strongly supported hypotheses. While the role of other targets such as RpsA in trans-translation remains under investigation, it is clear that the efficacy of pyrazinamide stems from its ability to simultaneously disrupt multiple essential cellular functions in M. tuberculosis. A thorough understanding of these intricate mechanisms is paramount for the development of novel antitubercular agents and for devising strategies to combat the growing threat of drug-resistant tuberculosis.

References

- 1. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drawing network graphs (nodes and edges) with R/BioConductor [warwick.ac.uk]

- 4. Expression, purification, and biochemical characterization of Mycobacterium tuberculosis aspartate decarboxylase, PanD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Pyrazinamide on Fatty Acid Synthesis by Whole Mycobacterial Cells and Purified Fatty Acid Synthase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting the methods for detecting Mycobacterium tuberculosis: what has the new millennium brought thus far? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis [elifesciences.org]

- 10. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]

- 12. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A trans-translation inhibitor is potentiated by zinc and kills Mycobacterium tuberculosis and non-tuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Computational Insight into the Binding Mechanism of Pyrazinoic Acid to RpsA Protein | Bentham Science [eurekaselect.com]

- 21. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies and Computational Modeling of Pyrazine-2,3-dicarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2,3-dicarboxamide, a derivative of the pyrazine heterocyclic ring system, is a compound of significant interest due to its structural similarity to biologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational modeling of this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a core resource for researchers and professionals in drug development and materials science, offering a consolidated reference for both in-silico and experimental approaches to studying this molecule and its derivatives.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that are integral to a wide array of biologically active molecules and functional materials.[1][2] The pyrazine ring is a key pharmacophore in several clinically important drugs.[3] this compound, with its two amide functional groups adjacent on the pyrazine core, presents a unique electronic and structural profile, making it a compelling subject for theoretical and experimental investigation. Understanding its molecular properties through computational modeling provides a powerful tool for predicting its behavior, reactivity, and potential interactions with biological targets. This guide summarizes key physicochemical, spectroscopic, and theoretical data, and outlines relevant experimental and computational methodologies.

Molecular Structure and Physicochemical Properties

This compound is a symmetrical molecule featuring a 1,4-diazine ring substituted with two carboxamide groups at the 2 and 3 positions.[4] The planarity of the pyrazine ring and the orientation of the amide groups are key determinants of its crystal packing and intermolecular interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₂ | [4] |

| Molecular Weight | 166.14 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 6164-78-9 | [4] |

| Canonical SMILES | C1=CN=C(C(=N1)C(=O)N)C(=O)N | [4] |

| InChIKey | TZMYZOQDDVSLJU-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from quinoxaline. The first step involves the oxidative cleavage of the benzene ring of quinoxaline to yield Pyrazine-2,3-dicarboxylic acid. This intermediate is then converted to the diamide.

Synthesis of Pyrazine-2,3-dicarboxylic acid

A common method for the synthesis of Pyrazine-2,3-dicarboxylic acid is the oxidation of quinoxaline using a strong oxidizing agent like potassium permanganate.[5]

Synthesis of this compound

The dicarboxylic acid is converted to the corresponding dimethyl ester, which is then reacted with ammonia to yield this compound.[6]

Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

-

Materials: Quinoxaline, Potassium permanganate (KMnO₄), Hydrochloric acid (HCl), Acetone, Water.[5][7]

-

Procedure:

-

Dissolve quinoxaline in hot water (approx. 90°C) in a three-necked flask equipped with a mechanical stirrer and reflux condenser.[7]

-

Slowly add a saturated aqueous solution of potassium permanganate to the stirred quinoxaline solution. The reaction is exothermic and should be controlled to maintain a gentle reflux.[7]

-

After the addition is complete, cool the mixture and filter to remove the manganese dioxide precipitate.[7]

-

Wash the manganese dioxide cake with hot water and combine the filtrates.[7]

-

Concentrate the filtrate by evaporation and then acidify with concentrated hydrochloric acid.[7]

-

Cool the acidified solution to precipitate the crude Pyrazine-2,3-dicarboxylic acid.[7]

-

Recrystallize the crude product from acetone to obtain the purified dicarboxylic acid.[5]

-

Synthesis of this compound from Pyrazine-2,3-dicarboxylic Acid

-

Materials: Pyrazine-2,3-dicarboxylic acid, Methanol, Sulfuric acid (H₂SO₄), Ammonia (gas), Toluene, Sodium carbonate (Na₂CO₃).[6]

-

Procedure:

-

Reflux a mixture of Pyrazine-2,3-dicarboxylic acid and sulfuric acid in methanol for approximately 20 hours to form the dimethyl ester.[6]

-

Cool the reaction mixture, filter, and neutralize with a sodium carbonate solution.[6]

-

Extract the dimethyl ester with toluene and distill the toluene under vacuum.[6]

-

In a three-necked flask, pass ammonia gas through methanol cooled to 0-5°C until a 20-25% solution is achieved.[6]

-

Slowly add the 2,3-Pyrazine dimethyl ester to the methanolic ammonia solution over 1 hour.[6]

-

Stir the mixture for 2-3 hours, then filter the precipitate and wash with methanol and water to obtain this compound.[6]

-

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Peaks / Ranges | Assignment | Source |

| FT-IR (KBr, cm⁻¹) | 3501-34093275-324516981415 | N-H stretchingC-H stretching (pyrazine ring)Asymmetric OCN stretchingSymmetric OCN stretching | [8] |

| ¹H NMR | Data not explicitly found in searches. Expected to show a singlet for the two equivalent pyrazine protons and a broad singlet for the amide protons. | Pyrazine C-HAmide N-H | [4] |

| ¹³C NMR | Data not explicitly found in searches. Expected to show signals for the carbonyl carbons and the pyrazine ring carbons. | Carbonyl C=OPyrazine C-HPyrazine C-C | [4] |

| UV-Vis (Methanol, nm) | 273, 324 | π → π* transitions of the pyrazine ring | [8] |

Theoretical Studies and Computational Modeling

Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Computational Methodology

-

Software: Gaussian, GaussView, or similar quantum chemistry packages.[9]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional.

-

Basis Set: 6-311++G(d,p) or similar Pople-style basis sets are commonly used for organic molecules to provide a good balance of accuracy and computational cost.

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

-

Molecular Orbital Analysis: To determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[10]

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[9][11]

-

NMR Chemical Shift Calculations: To predict ¹H and ¹³C NMR spectra.

-

Table 3: Calculated Quantum Chemical Properties of this compound (Representative)

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity.[10] |

| Dipole Moment | Measure of the polarity of the molecule | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Distribution of electron charge among the atoms | Provides insight into the electronic structure. |

Note: Specific calculated values are highly dependent on the chosen computational level (functional and basis set) and are not provided here as they were not explicitly found for this compound in the search results. The table outlines the key parameters to be calculated.

Biological Activity and Potential Applications

Derivatives of pyrazine carboxamide have shown a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects.[12][13] The structural analog, Pyrazinamide, is a first-line antitubercular drug.[14]

Antimicrobial Mechanism of Action (Analog-Based)

The well-established mechanism of action for Pyrazinamide against Mycobacterium tuberculosis involves its conversion to the active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[14][15] Pyrazinoic acid is believed to disrupt membrane potential and inhibit the enzyme PanD, which is essential for coenzyme A biosynthesis.[15][16] This pathway provides a strong rationale for investigating this compound and its derivatives as potential antimicrobial agents.

Enzyme Inhibition

Various pyrazine carboxamide derivatives have been investigated as inhibitors of several enzyme classes, including:

-

Succinate Dehydrogenase Inhibitors (SDHIs)[1]

-

Histone Deacetylases (HDACs)[17]

-

Tyrosine Kinases (TKs)[18]

Docking studies of these derivatives with their respective enzyme targets can elucidate binding modes and guide the design of more potent and selective inhibitors.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Computational Modeling Workflow

References

- 1. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H6N4O2 | CID 73173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PYRAZINE-2,3-DICARBOXYLIC ACID MONOAMIDE(67367-37-7) 13C NMR [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 10. irjweb.com [irjweb.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ajchem-a.com [ajchem-a.com]

A Technical Guide to the Biological Potential of Novel Pyrazine-2,3-dicarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This technical guide provides an in-depth exploration of the biological activities of novel Pyrazine-2,3-dicarboxamide derivatives and related pyrazine carboxamides, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support ongoing research and drug development efforts.

Antimicrobial Activity

Derivatives of this compound have shown notable efficacy against various microbial pathogens, including mycobacteria and fungi.

Antimycobacterial Activity

A significant area of investigation for pyrazine derivatives has been in the development of new antitubercular agents, driven by the need to combat multidrug-resistant strains of Mycobacterium tuberculosis.[4] Pyrazinamide, a first-line antituberculosis drug, is a pyrazine carboxamide derivative, highlighting the potential of this chemical class.[5]

Recent studies have focused on synthesizing and evaluating novel derivatives for their antimycobacterial potency. For instance, a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides were prepared and tested against Mycobacterium tuberculosis H37Rv. The most effective compounds, including 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides, exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL.[6] Similarly, substituted pyrazinecarboxamides have shown significant activity, with 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid demonstrating 54-72% inhibition against M. tuberculosis H37Rv.[4][7] Another study on 3-benzylaminopyrazine-2-carboxamides found that four of the synthesized compounds had in vitro activity against M. tuberculosis H37Rv that was at least equivalent to pyrazinamide, with MIC values ranging from 6 to 42 μM.[8]

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound Class | Specific Derivative(s) | Target Organism | Activity Metric | Value | Reference |

| N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [6] |

| 3-(heptylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [6] | |

| 3-(octylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 25 µg/mL | [6] | |

| Substituted pyrazinecarboxamides | 3,5-Bromo-4-hydroxyphenyl derivatives | M. tuberculosis H37Rv | % Inhibition | 54-72% | [4][7] |

| 3-Benzylaminopyrazine-2-carboxamides | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 6 µM | [8] |

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. In a study evaluating substituted pyrazinecarboxamides, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was identified as having the highest antifungal effect against Trichophyton mentagrophytes, with a MIC of 31.25 μmol·mL⁻¹.[4][7] Other synthesized pyrazine-2-carboxylic acid derivatives have demonstrated good antimicrobial activity against C. albicans, with some compounds showing a MIC value of 3.125 µg/mL.[5]

Table 2: Antifungal Activity of this compound Derivatives

| Compound Class | Specific Derivative | Target Organism | Activity Metric | Value | Reference |

| Substituted pyrazinecarboxamides | 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 31.25 µmol·mL⁻¹ | [4][7] |

| Pyrazine-2-carboxylic acid derivatives | Compound 'P10' and 'P4' | C. albicans | MIC | 3.125 µg/mL | [5] |

Anticancer Activity

Pyrazine derivatives are emerging as a promising class of anticancer agents, with their mechanisms of action often targeting key signaling pathways involved in cancer cell proliferation and survival.[1][9][10]

A series of 3-amino-pyrazine-2-carboxamide derivatives were designed and synthesized as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors.[11][12] One compound, 18i, was identified as a potent pan-FGFR inhibitor and demonstrated significant antiproliferative activity against various cancer cell lines, including NCI-H520, SNU-16, KMS-11, SW-780, and MDA-MB-453, with IC50 values of 26.69, 1.88, 3.02, 2.34, and 12.58 μM, respectively.[11] This compound was shown to block the activation of FGFR and its downstream signaling pathways.[11][12]

Furthermore, chalcone-pyrazine derivatives have shown significant inhibitory effects on various human cancer cell lines. For example, one derivative displayed potent activity against A549 and Colo-205 cell lines with IC50 values of 0.13 and 0.19 μM, while another was highly effective against the MCF-7 cell line with an IC50 of 0.18 μM.[2]

Table 3: Anticancer Activity of this compound Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3-Amino-pyrazine-2-carboxamide | Compound 18i | NCI-H520 | IC50 | 26.69 | [11] |

| SNU-16 | IC50 | 1.88 | [11] | ||

| KMS-11 | IC50 | 3.02 | [11] | ||

| SW-780 | IC50 | 2.34 | [11] | ||

| MDA-MB-453 | IC50 | 12.58 | [11] | ||

| Chalcone-pyrazine | Compound 49 | A549 | IC50 | 0.13 | [2] |

| Colo-205 | IC50 | 0.19 | [2] | ||

| Compound 50 | MCF-7 | IC50 | 0.18 | [2] | |

| Compound 51 | MCF-7 | IC50 | 0.012 | [2] | |

| A549 | IC50 | 0.045 | [2] | ||

| DU-145 | IC50 | 0.33 | [2] |

Enzyme Inhibition

The ability of pyrazine derivatives to inhibit specific enzymes is a key mechanism behind their diverse biological activities.

Kinase Inhibition

As mentioned, 3-amino-pyrazine-2-carboxamide derivatives have been successfully designed as potent inhibitors of FGFR kinases.[11][12] The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration, and their aberrant activation is implicated in various cancers.[11] The developed compounds act as pan-FGFR inhibitors, effectively blocking the phosphorylation of the kinase and downstream signaling.[11][12]

Another target for pyrazine carboxamides is Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of the T-cell receptor signaling pathway. A selective HPK1 inhibitor, AZ3246, was developed from a pyrazine carboxamide scaffold. This compound induces IL-2 secretion in T-cells with an EC50 of 90 nM and has demonstrated antitumor activity in a syngeneic mouse model.[13]

Other Enzyme Inhibition

Pyrazine derivatives have also been investigated as inhibitors of other enzyme classes. For instance, 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile was identified as an inhibitor of ubiquitin-specific proteases (USPs), which are involved in protein degradation and signaling.[14] Further optimization of this scaffold led to the identification of potent and selective inhibitors of USP8.[14]

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of this compound derivatives, based on the reviewed literature.

General Synthesis of this compound Derivatives

A common synthetic route for preparing pyrazine carboxamide derivatives involves the condensation of a substituted pyrazine-2-carboxylic acid chloride with a desired amine.

Typical Protocol:

-

Acid Chloride Formation: The corresponding substituted pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an appropriate solvent (e.g., toluene, dichloromethane) to form the acid chloride. The reaction is often performed at elevated temperatures.

-

Amide Coupling: The resulting acid chloride is then reacted with a substituted amine (e.g., aminothiazole, aniline) in the presence of a base (e.g., pyridine, triethylamine) to yield the final pyrazine-2-carboxamide derivative. The reaction is typically carried out at room temperature or with gentle heating.[4][7]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel.[15]

-

Characterization: The structure and purity of the synthesized compounds are confirmed by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[15][16]

Caption: General Synthetic Scheme for Pyrazine-2-carboxamide Derivatives.

Antimicrobial Activity Assays

The in vitro antimicrobial activity of the synthesized compounds is typically evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).

Typical Broth Microdilution Protocol (for MIC determination):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., M. tuberculosis, C. albicans) is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Caption: Workflow for MIC Determination by Broth Microdilution.

Anticancer Activity Assays (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Typical MTT Assay Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form in viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways

The anticancer activity of many this compound derivatives is attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for normal cellular processes, but its aberrant activation can drive tumorigenesis.[11] Novel 3-amino-pyrazine-2-carboxamide derivatives have been shown to inhibit this pathway.[11][12]

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively promote cell proliferation, survival, and migration.[11] The pyrazine-based inhibitors competitively bind to the ATP-binding site of the FGFR kinase domain, preventing its activation and blocking the downstream signaling cascade.[12]

Caption: Inhibition of the FGFR Signaling Pathway by Pyrazine Derivatives.

Conclusion

Novel this compound derivatives represent a versatile and promising scaffold in drug discovery. The accumulated evidence demonstrates their significant potential as antimicrobial and anticancer agents, with clear structure-activity relationships emerging from various studies. The ability to modulate key enzyme functions, particularly kinase signaling pathways, underscores their therapeutic potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of this chemical space is warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds, ultimately leading to the development of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mdpi.com [mdpi.com]

- 7. Substituted pyrazinecarboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jyoungpharm.org [jyoungpharm.org]

- 16. researchgate.net [researchgate.net]

The Versatile Precursor: A Technical Guide to Pyrazine-2,3-dicarboxamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals